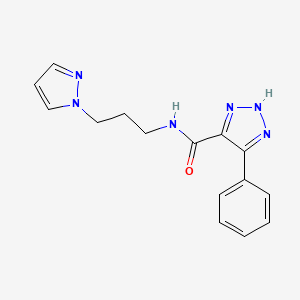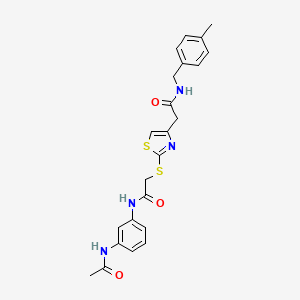
N-(3-(1H-pyrazol-1-yl)propyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole derivatives are known for their broad range of chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazole derivatives are typically synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a phenyl group, and a triazole ring. The pyrazole ring is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazole-containing compounds are known for their versatility as synthetic intermediates in preparing relevant chemicals in various fields . They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- A study conducted by Rahmouni et al. (2016) focused on the synthesis of novel pyrazolopyrimidines derivatives, exhibiting anticancer and anti-5-lipoxygenase activities. This research highlights the therapeutic potential of pyrazolopyrimidines in cancer treatment and inflammation management, providing a foundation for the exploration of similar compounds (Rahmouni et al., 2016).
Antiviral and Antimicrobial Applications
- Hebishy et al. (2020) described a novel route for synthesizing benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, demonstrating remarkable antiavian influenza virus activity. This work suggests that compounds structurally related to "N-(3-(1H-pyrazol-1-yl)propyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide" might have potent antiviral properties (Hebishy et al., 2020).
Herbicidal Activity
- Research by Li et al. (2008) synthesized 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives, acting as protoporphyrinogen oxidase inhibitors with excellent herbicidal activity. This indicates the potential agricultural applications of triazole derivatives in controlling unwanted vegetation (Li et al., 2008).
Mechanistic Studies and Chemical Properties
- Ledenyova et al. (2018) investigated the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, exploring the mechanism behind ANRORC rearrangement. Such studies provide deep insights into the chemical behavior and reactivity of triazole and pyrazole compounds, laying the groundwork for novel synthetic routes and applications (Ledenyova et al., 2018).
Direcciones Futuras
While specific future directions for this compound are not available, pyrazole derivatives continue to be a focus of research due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Propiedades
IUPAC Name |
5-phenyl-N-(3-pyrazol-1-ylpropyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c22-15(16-8-4-10-21-11-5-9-17-21)14-13(18-20-19-14)12-6-2-1-3-7-12/h1-3,5-7,9,11H,4,8,10H2,(H,16,22)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQDLWKOJQURLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNN=C2C(=O)NCCCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-(morpholine-4-carbonyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B2462111.png)
![{[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2462113.png)




![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2462123.png)
![2-[2-(4-fluorophenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2462124.png)

![1-phenyl-N-[2-(trifluoromethoxy)phenyl]cyclopentane-1-carboxamide](/img/structure/B2462126.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyethane-1-sulfonamide](/img/structure/B2462127.png)


![2-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2462131.png)